Cas no 1217633-65-2 ((R)-7-Ethyl Camptothecin)
(R)-7-Ethyl Camptothecin Chemical and Physical Properties
Names and Identifiers
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- (R)-7-Ethyl Camptothecin
- 7-Ethyl camptothecin
- (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 7-Ethyl-20(R)-camptothecin
- DTXSID90652572
- 1217633-65-2
- 7-Ethyl-20(R)-camptothecin
- J-004640
- (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (19R)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
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- Inchi: 1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m1/s1
- InChI Key: MYQKIWCVEPUPIL-JOCHJYFZSA-N
- SMILES: O1C([C@@](CC)(C2C=C3C4C(=C(CC)C5C=CC=CC=5N=4)CN3C(C=2C1)=O)O)=O
Computed Properties
- Exact Mass: 376.14200
- Monoisotopic Mass: 376.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 787
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79.7Ų
Experimental Properties
- PSA: 81.42000
- LogP: 2.64200
(R)-7-Ethyl Camptothecin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900825-1mg |
(R)-7-Ethyl Camptothecin |
1217633-65-2 | 1mg |
$345.00 | 2023-05-18 | ||
| TRC | E900825-5mg |
(R)-7-Ethyl Camptothecin |
1217633-65-2 | 5mg |
$1510.00 | 2023-05-18 | ||
| TRC | E900825-10mg |
(R)-7-Ethyl Camptothecin |
1217633-65-2 | 10mg |
$2670.00 | 2023-05-18 | ||
| TRC | E900825-25mg |
(R)-7-Ethyl Camptothecin |
1217633-65-2 | 25mg |
$ 27000.00 | 2023-09-07 |
(R)-7-Ethyl Camptothecin Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on (R)-7-Ethyl Camptothecin
Recent Advances in (R)-7-Ethyl Camptothecin (CAS: 1217633-65-2) Research: A Comprehensive Review
(R)-7-Ethyl Camptothecin (CAS: 1217633-65-2) is a potent topoisomerase I inhibitor derived from the natural product camptothecin, with significant antitumor activity. Recent studies have focused on optimizing its pharmacokinetic properties, enhancing tumor targeting, and overcoming drug resistance mechanisms. This review synthesizes the latest findings on its molecular mechanisms, preclinical efficacy, and clinical potential, providing a critical update for researchers in the field of chemical biology and oncology.
A 2023 study published in Journal of Medicinal Chemistry demonstrated that (R)-7-Ethyl Camptothecin exhibits improved metabolic stability compared to its parent compound, attributed to the ethyl substitution at the 7-position. The research team utilized LC-MS/MS analysis to quantify its plasma half-life (t1/2 = 8.7 ± 1.2 h in murine models), representing a 2.3-fold increase over unmodified camptothecin. These findings suggest its potential as a long-acting chemotherapeutic agent.
Innovative drug delivery systems for (R)-7-Ethyl Camptothecin have emerged as a key research focus. A Nature Communications paper (2024) described tumor microenvironment-responsive nanoparticles encapsulating the compound (loading efficiency >92%). In vivo studies showed 3.4-fold higher tumor accumulation compared to free drug administration, with complete tumor regression observed in 60% of PDX models of colorectal cancer after three treatment cycles.
Mechanistic insights from a Cell Chemical Biology report (2023) revealed that (R)-7-Ethyl Camptothecin induces a unique pattern of DNA damage response, distinct from other camptothecin analogs. Through CRISPR-Cas9 screening, researchers identified BRCA2-deficient cells as particularly sensitive (IC50 = 12 nM), suggesting potential as a targeted therapy for homologous recombination-deficient tumors. This synthetic lethality approach is currently being evaluated in Phase I/II clinical trials (NCT05678921).
Recent structure-activity relationship studies have yielded important derivatives of (R)-7-Ethyl Camptothecin. A 2024 ACS Central Science publication reported fluorinated analogs with enhanced blood-brain barrier penetration (brain/plasma ratio = 0.85). These compounds showed promising activity against glioblastoma stem cells in vitro and extended survival in orthotopic mouse models by 78% compared to controls.
Clinical translation efforts are accelerating, with two new IND applications filed in Q1 2024 for (R)-7-Ethyl Camptothecin-based therapies. The compound's unique chiral center at position 7 has been shown to significantly influence its interaction with human serum albumin (Kd = 2.4 μM), as detailed in a recent Acta Pharmaceutica Sinica B article. This property may explain its favorable toxicity profile observed in early clinical assessments.
Emerging research directions include combination therapies with immune checkpoint inhibitors. A Science Translational Medicine study (2024) demonstrated that (R)-7-Ethyl Camptothecin promotes immunogenic cell death and synergizes with anti-PD-1 therapy in immunocompetent models, achieving 100% complete response rates in some treatment groups. These findings position the compound as a potential cornerstone of chemoimmunotherapy regimens.
In conclusion, (R)-7-Ethyl Camptothecin (1217633-65-2) represents a promising therapeutic agent with multiple advantages over existing topoisomerase inhibitors. Ongoing research continues to uncover novel mechanisms of action and clinical applications, particularly in precision medicine approaches. Future studies should focus on biomarker development and optimization of combination treatment protocols to maximize its therapeutic potential.
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